Cas no 88-97-1 (2-Carbamoylbenzoic acid)

2-Carbamoylbenzoic acid structure
2-Carbamoylbenzoic acid structure
Product name:2-Carbamoylbenzoic acid
CAS No:88-97-1
MF:C8H7NO3
Molecular Weight:165.146082162857
MDL:MFCD00025476
CID:81749
PubChem ID:6957

2-Carbamoylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-Carbamoylbenzoic acid
    • Phthalamic acid, (2-Carboxybenzamide)
    • 2-Carboxybenzamide
    • Phthalamic Acid
    • Phthalamidic Acid
    • 2-(Aminocarbonyl)benzoic acid
    • Phthalamide acid
    • Phthalic acid monoamide
    • Phthalic monoamide
    • o-Carbamoylbenzoic acid
    • 2-(Aminocarbonyl)benzoic acid (ACI)
    • Phthalamic acid (6CI, 7CI, 8CI)
    • NSC 5344
    • UNII-V344H4PF3Y
    • DTXSID0058980
    • HMS561H11
    • 88-97-1
    • D70388
    • DTXCID6048628
    • V344H4PF3Y
    • folpet TP3
    • MFCD00025476
    • Q27122212
    • Benzoic acid, 2-(aminocarbonyl)-
    • CHEBI:50736
    • P0282
    • AKOS002310261
    • DB-057112
    • SB75814
    • EN300-223398
    • phthalicimide
    • SY050056
    • SCHEMBL8771
    • F3048-0212
    • CS-0034611
    • Oprea1_837523
    • Maybridge1_007029
    • EINECS 201-871-1
    • 2-(Aminocarbonyl)-benzoic acid
    • NSC5344
    • NSC 5344; Phthalamide acid; Phthalamidic acid
    • Benzoic acid, o-carbamoyl-
    • NS00014427
    • AI3-26413
    • KLW
    • NSC-5344
    • Phthalamic acid, 97%
    • FS-1558
    • MDL: MFCD00025476
    • インチ: 1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
    • InChIKey: CYMRPDYINXWJFU-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(N)=O)=CC=CC=1)O
    • BRN: 1868205

計算された属性

  • 精确分子量: 165.04300
  • 同位素质量: 165.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.4
  • Surface Charge: 0
  • 互变异构体数量: 2
  • XLogP3: 0.1

じっけんとくせい

  • Color/Form: プリズム結晶。
  • 密度みつど: 1.368
  • ゆうかいてん: 140-143 °C (lit.)
  • Boiling Point: 394.2±25.0 °C at 760 mmHg
  • フラッシュポイント: 192.2±23.2 °C
  • Refractive Index: 1.615
  • PSA: 80.39000
  • LogP: 1.18400
  • じょうきあつ: 0.0±1.0 mmHg at 25°C
  • Solubility: これを155℃に加熱してフタル酸を形成した。エタノールと熱水に微溶解、エーテルとベンゼンに微溶解、石油イギリスに不溶

2-Carbamoylbenzoic acid Security Information

  • Symbol: GHS07
  • Prompt:に警告
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • HazardClass:IRRITANT
  • 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • TSCA:Yes
  • Risk Phrases:R36/37/38

2-Carbamoylbenzoic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Carbamoylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A814692-100g
2-Carbamoylbenzoic acid
88-97-1 98%
100g
$139.0 2025-02-21
Enamine
EN300-223398-0.1g
2-carbamoylbenzoic acid
88-97-1 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD147910-25g
2-Carbamoylbenzoic acid
88-97-1 98%
25g
¥249.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105251-5g
2-Carbamoylbenzoic acid
88-97-1 97%
5g
¥92.00 2024-04-27
Life Chemicals
F3048-0212-5g
2-carbamoylbenzoic acid
88-97-1 95%+
5g
$60.0 2023-09-06
Enamine
EN300-223398-100.0g
2-carbamoylbenzoic acid
88-97-1 95.0%
100.0g
$408.0 2025-03-21
Apollo Scientific
OR200083-5g
Phthalamic acid
88-97-1 98%
5g
£17.00 2025-03-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD147910-100g
2-Carbamoylbenzoic acid
88-97-1 98%
100g
¥943.0 2024-04-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0282-25G
Phthalamic Acid
88-97-1 >98.0%(T)(HPLC)
25g
¥390.00 2024-04-15
TRC
P384250-1g
Phthalamic Acid
88-97-1
1g
$ 141.00 2023-09-06

2-Carbamoylbenzoic acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  0.5 - 3 h, rt
1.2 Reagents: Triisopropylsilane ;  30 min, rt
Reference
Tritylamine as an ammonia synthetic equivalent: preparation of primary amides
Theodorou, Vassiliki; Karkatsoulis, Aris; Kinigopoulou, Maria; Ragoussis, Valentine; Skobridis, Konstantinos, ARKIVOC (Gainesville, 2009, (11), 277-287

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  10 min, 70 °C
Reference
Preparation of highly potent and selective non-peptide antagonists of the arginine vasopressin V1A receptor by introduction of a 2-ethyl-1H-1-imidazolyl group
Shimada, Yoshiaki; Akane, Hiroaki; Taniguchi, Nobuaki; Matsuhisa, Akira; Kawano, Noriyuki; et al, Chemical & Pharmaceutical Bulletin, 2005, 53(7), 764-769

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
Hypolipidemic activity of phthalimide derivatives. V: Reduced and hydrolytic products of simple cyclic imides
Chapman, James M. Jr.; Wyrick, Steven D.; Voorstad, P. Josee; Maguire, James H.; Cocolas, George H.; et al, Journal of Pharmaceutical Sciences, 1984, 73(10), 1482-4

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia
Reference
NMR studies on imidines. III. Proton and carbon-13 nuclear magnetic resonance study on the tautomerism and geometrical isomerism of 3-iminoisoindolinone and some alkylated derivatives. Observation of E and Z isomers about a free imino grouping
Spiessens, Luc I.; Anteunis, Marc J. O., Bulletin des Societes Chimiques Belges, 1983, 92(11-12), 965-93

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Studies on amines and ammonium compounds. CLIV. Basic cleavage of ammonium salts containing a phthalimido group
Saakyan, T. A.; Gyul'nazaryan, A. Kh.; Babayan, A. T., Armyanskii Khimicheskii Zhurnal, 1982, 35(8), 517-22

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Reactions of hexamethyldisilazanes with derivatives of cyclic and acyclic carboxylic acids
Nishiyama, Kozaburo; Fujii, Masahiro; Sugawara, Tsunetoshi, Nippon Kagaku Kaishi, 1990, (5), 457-62

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Dihydropyrimidinase Solvents: Water ;  30 min, pH 7.5, 37 °C
Reference
Simultaneous Determination of Bulky Imides and Their Hydrolyzed Products by D-Hydantoinase with Cyclic-imide-hydrolyzing Activity using HPLC
Niu, L.-X.; Xie, L.-L., Applied Biochemistry and Microbiology, 2022, 58(1), 57-61

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as promising building blocks in peptidomimetic synthesis: A comparative study
Tkachuk, Volodymyr A.; Hordiyenko, Olga V. ; Omelchenko, Irina V.; Medviediev, Volodomir V.; Arrault, Axelle, Monatshefte fuer Chemie, 2018, 149(12), 2293-2309

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Catalysts: 2363740-94-5 Solvents: Water ;  rt; 10 h, 100 °C
Reference
(Ar-tpy)RuII(ACN)3: A Water-Soluble Catalyst for Aldehyde Amidation, Olefin Oxo-Scissoring, and Alkyne Oxygenation
De Joarder, Dripta; Gayen, Subrata; Sarkar, Rajarshi; Bhattacharya, Rajarshi; Roy, Sima; et al, Journal of Organic Chemistry, 2019, 84(13), 8468-8480

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Preparation of phthalamic acids and their conversion into anthranilic acids
Chapman, Ernest; Stephens, Henry, Journal of the Chemical Society, 1925, 127, 1791-7

Synthetic Circuit 11

Reaction Conditions
Reference
Hydrolysis studies on imidan
Kadam, A. N.; Ghatge, B. B., Indian Journal of Chemistry, 1982, (5), 460-1

Synthetic Circuit 12

Reaction Conditions
Reference
Thin-layer chromatography of imidan and its degradation products
Kadam, A. N.; Ghatge, B. B., Pesticides, 1984, 18(2), 20-21

2-Carbamoylbenzoic acid Raw materials

2-Carbamoylbenzoic acid Preparation Products

2-Carbamoylbenzoic acid 関連文献

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